4-Fluoro-3-methoxy-5-methylbenzyl alcohol
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Overview
Description
It has the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring, along with a hydroxymethyl group.
Preparation Methods
The synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-3-methoxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction conditions typically include stirring the mixture at room temperature for several hours until the reduction is complete .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Fluoro-3-methoxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-3-methoxy-5-methylbenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an appropriate solvent like dichloromethane.
Reduction: The compound can be reduced to form 4-fluoro-3-methoxy-5-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-fluoro-3-methoxy-5-methylbenzyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-3-methoxy-5-methylbenzyl alcohol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol depends on its specific application. In biochemical assays, the compound may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The methoxy and methyl groups may also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
4-Fluoro-3-methoxy-5-methylbenzyl alcohol can be compared with other similar compounds, such as:
4-Fluoro-3-methoxybenzyl alcohol: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
4-Fluoro-5-methylbenzyl alcohol: Lacks the methoxy group at the 3-position, which may influence its solubility and interaction with molecular targets.
3-Methoxy-5-methylbenzyl alcohol: Lacks the fluorine atom at the 4-position, which may reduce its binding affinity and selectivity towards specific enzymes or receptors.
The presence of the fluorine atom, methoxy group, and methyl group in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
(4-fluoro-3-methoxy-5-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6-3-7(5-11)4-8(12-2)9(6)10/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPRTZPFMCGINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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